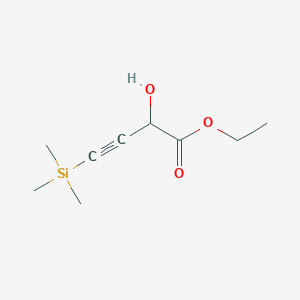

Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate

Overview

Description

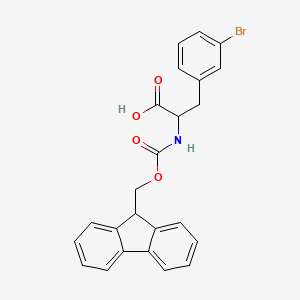

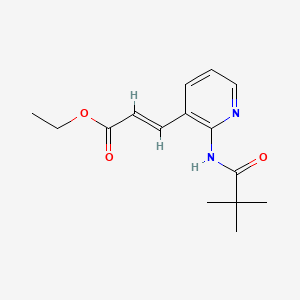

Ethyl (2S)-2-hydroxy-4-(trimethylsilyl)but-3-ynoate is a chemical compound that contains a total of 29 atoms. There are 16 Hydrogen atoms, 9 Carbon atoms, and 3 Oxygen atoms . It contains a total of 28 bonds; 12 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .

Synthesis Analysis

The synthesis of compounds similar to Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate has been discussed in various studies . For instance, a structure-guided rational design was adopted to improve the catalytic performance of carbonyl reductase from Gluconobacter oxydans for efficient production of ®-HPBE at high substrate loading . Another study discussed the synthesis of 4-hydroxy-2-quinolones, which are valuable in drug research and development .Molecular Structure Analysis

The molecular structure of Ethyl (2S)-2-hydroxy-4-(trimethylsilyl)but-3-ynoate includes 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol . It also contains 1 double bond and 1 triple bond .Scientific Research Applications

Synthesis of Fluorinated and Aromatic Compounds

A novel strategy employs Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate for synthesizing β,β-difluorohomoallylic alcohols, which serve as versatile intermediates in constructing peptide or fluorinated sugar molecule isosteres. This approach outlines a straightforward pathway for the synthesis of such intermediates, highlighting its importance in the development of fluorinated compounds (Omote et al., 2013).

Enantioselective Synthesis

Efficient enantioselective synthesis of ethyl 2-hydroxy-4-arylbutyrate from the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate demonstrates the compound's utility in producing high enantiomeric excess (ee) products. This process, which involves sequential hydrogenation of CO and CC bonds sensitive to reaction temperature, further exemplifies its role in creating enantiopure substances (Meng, Zhu, & Zhang, 2008).

Biocatalysis in Green Solvents

The use of hydrophilic ionic liquids (ILs) as solvents for the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one by immobilized Candida parapsilosis cells represents a green chemistry application. This process, which aims to improve reaction rates, yields, and enantiomeric excess, underscores the potential of ethyl 2-hydroxy-4-(trimethylsilyl)-3-butynoate in biocatalytic processes (Zhang, Lou, Chen, & Zong, 2012).

Polymer Analysis

Developing new chain transfer agents with trimethylsilyl end groups for polymer analysis by conventional (1)H NMR spectroscopy showcases another application. This innovation allows for the facile determination of polymers' molar masses and provides critical information about end group content, demonstrating the compound's utility in advanced materials science (Päch et al., 2010).

Synthesis of N-Substituted-3-Fluoropyrrole Derivatives

Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate is instrumental in synthesizing N-substituted-3-fluoropyrrole derivatives, indicating its value in preparing novel organic compounds with potential biological activities. This application involves several steps, including the formation of ethyl-2,2-difluoro-4-iodo-4-(trimethylsilyl)butanolate, further highlighting the compound's versatility in organic synthesis (Kim et al., 2010).

properties

IUPAC Name |

ethyl 2-hydroxy-4-trimethylsilylbut-3-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3Si/c1-5-12-9(11)8(10)6-7-13(2,3)4/h8,10H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHJOCNNONUDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#C[Si](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659923 | |

| Record name | Ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate | |

CAS RN |

66697-09-4 | |

| Record name | Ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1461688.png)